3,4-Bis-benzyloxy-benzaldehyde oxime chemical structure and properties
3,4-Bis-benzyloxy-benzaldehyde oxime chemical structure and properties
An In-depth Technical Guide to 3,4-Bis-benzyloxy-benzaldehyde Oxime for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
3,4-Bis-benzyloxy-benzaldehyde oxime is a derivative of 3,4-bis(benzyloxy)benzaldehyde, a compound with a notable molecular architecture featuring two benzyl ether groups. These functionalities are often employed in medicinal chemistry as protecting groups for catechols, which are prevalent in numerous biologically active molecules. The conversion of the aldehyde to an oxime introduces a new functional group with distinct chemical properties and potential for further synthetic transformations or biological interactions. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3,4-bis-benzyloxy-benzaldehyde oxime, tailored for professionals in research and drug development.
Chemical Structure and Nomenclature
The foundational structure of 3,4-bis-benzyloxy-benzaldehyde oxime is derived from a benzaldehyde core, substituted at the 3 and 4 positions with benzyloxy groups. The aldehyde functional group is converted into an oxime.
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IUPAC Name: (E/Z)-3,4-bis(phenylmethoxy)benzaldehyde oxime
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Synonyms: 3,4-Dibenzyloxybenzaldehyde oxime
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CAS Number: 31123-05-4[1]
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Chemical Formula: C₂₁H₁₉NO₃[1]
The presence of the C=N double bond in the oxime functional group gives rise to the possibility of (E) and (Z) stereoisomers.
Caption: Chemical structure of 3,4-Bis-benzyloxy-benzaldehyde oxime.
Physicochemical Properties
Detailed experimental data for 3,4-bis-benzyloxy-benzaldehyde oxime is not extensively documented. However, its properties can be predicted based on its chemical structure and data from its precursor, 3,4-bis(benzyloxy)benzaldehyde.
| Property | Value | Source |
| Molecular Weight | 333.4 g/mol | [1] |
| Exact Mass | 333.13649347 | [1] |
| XLogP3 | 4.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 7 | [1] |
| Topological Polar Surface Area | 51 Ų | [1] |
| Complexity | 389 | [1] |
The properties of the precursor, 3,4-Bis(benzyloxy)benzaldehyde (CAS: 5447-02-9), are as follows:
| Property | Value | Source |
| Molecular Weight | 318.37 g/mol | [2] |
| Physical State | Powder | |
| Melting Point | 91-94 °C | |
| Solubility | Insoluble in water | [3] |
Synthesis and Experimental Protocols
The synthesis of 3,4-bis-benzyloxy-benzaldehyde oxime is a straightforward conversion from its corresponding aldehyde. The general reaction involves the condensation of 3,4-bis(benzyloxy)benzaldehyde with hydroxylamine.
Caption: General workflow for the synthesis of 3,4-Bis-benzyloxy-benzaldehyde oxime.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of benzaldehyde oximes.[4]
Materials:
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3,4-Bis(benzyloxy)benzaldehyde
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium hydroxide (NaOH)
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Ethanol
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Deionized water
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Diethyl ether (for extraction)
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Anhydrous sodium sulfate (for drying)
Procedure:
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In a round-bottom flask, dissolve 10 mmol of 3,4-bis(benzyloxy)benzaldehyde in 50 mL of ethanol.
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In a separate beaker, prepare a solution of 12 mmol of hydroxylamine hydrochloride and 15 mmol of sodium hydroxide in a minimal amount of water.
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Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with stirring.
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The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Gentle heating may be applied to facilitate the reaction if necessary.
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Upon completion, the reaction mixture is cooled, and the product may precipitate. If not, the volume of the solvent can be reduced under vacuum.
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The product can be isolated by filtration if it precipitates or by extraction with diethyl ether after adding water to the reaction mixture.
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The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.
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The solvent is removed in vacuo to yield the crude 3,4-bis-benzyloxy-benzaldehyde oxime.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the three benzene rings, the benzylic methylene protons (around 5.2 ppm), and a characteristic signal for the oxime proton. The aldehyde proton signal (around 9.8 ppm in the starting material) will be absent.[5]
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¹³C NMR: The carbon spectrum will show the disappearance of the aldehyde carbonyl carbon and the appearance of a new signal for the C=N carbon of the oxime.
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IR Spectroscopy: The infrared spectrum will be characterized by the absence of the strong C=O stretching vibration of the aldehyde and the appearance of C=N and O-H stretching vibrations characteristic of an oxime.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (333.4 g/mol ).[1]
Applications in Research and Drug Development
O-benzyl oxime derivatives have been investigated for their potential as dual-acting agents, particularly in targeting aldose reductase and oxidative stress, which are implicated in diabetic complications.[6] The 3,4-bis(benzyloxy)benzaldehyde oxime structure serves as a valuable scaffold for several reasons:
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Precursor for Bioactive Molecules: The oxime functionality can be a precursor to other functional groups or can itself be part of a pharmacophore.
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Modulation of Physicochemical Properties: The conversion of the aldehyde to an oxime alters the electronic and steric properties of the molecule, which can influence its biological activity and pharmacokinetic profile.
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Protecting Group Strategy: The benzyloxy groups serve as effective protecting groups for the catechol moiety, which is sensitive to oxidation. These groups can be removed under specific conditions to unmask the free catechol, which is a common structural motif in many neurotransmitters and drugs.
Safety and Handling
The safety profile of 3,4-bis-benzyloxy-benzaldehyde oxime is not well-established. Therefore, precautions should be based on the known hazards of its precursor, 3,4-bis(benzyloxy)benzaldehyde, and general principles for handling oximes.
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General Handling: Use in a well-ventilated area.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[8]
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First Aid Measures:
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[7]
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Disposal: Dispose of in accordance with local, state, and federal regulations.[7]
The precursor, 3,4-bis(benzyloxy)benzaldehyde, is noted to be very toxic to aquatic life with long-lasting effects in some classifications.[3][9]
Conclusion
3,4-Bis-benzyloxy-benzaldehyde oxime is a synthetically accessible derivative of 3,4-bis(benzyloxy)benzaldehyde with potential applications in medicinal chemistry and drug development. Its chemical structure, featuring protected catechol and a reactive oxime functionality, makes it an interesting building block for the synthesis of more complex molecules. While detailed experimental data on the oxime itself is limited, its properties and reactivity can be reasonably inferred from its structure and the well-documented chemistry of its precursor and related compounds. As with any chemical compound, appropriate safety precautions should be taken during its handling and use in the laboratory.
References
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PubChem. (n.d.). 3,4-Bis(benzyloxy)benzaldehyde. Retrieved from [Link]
- Various Authors. (2020, September). Synthesis of benzaldeheyde oxime under various experimental conditions.
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Cheméo. (n.d.). Benzaldehyde, 3-hydroxy, oxime, bis-TMS. Retrieved from [Link]
- Barbaro, P., Bianchini, C., Giambastiani, G., & Togni, A. (n.d.). Supplementary data. The first tridentate phosphine ligand combining planar, phosphorus and carbon chirality.
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Inxight Drugs. (n.d.). 3,4-BIS(BENZYLOXY)BENZALDEHYDE. Retrieved from [Link]
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Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of benzaldoxime. Retrieved from [Link]
- Nesi, G., et al. (2022).
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Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-hydroxy-3,5-dimethoxy, oxime, bis-TMS. Retrieved from [Link]
- Google Patents. (n.d.). CN101580460A - Synthesis method of 3, 4-dihydroxy phenylethanol.
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